molecular formula C15H17N3O5 B11150917 N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-alanine

N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-alanine

Cat. No.: B11150917
M. Wt: 319.31 g/mol
InChI Key: QGWSYLMGCZTPBR-VIFPVBQESA-N
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Description

2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]PROPANOIC ACID is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]PROPANOIC ACID typically involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with butanoyl chloride, followed by the addition of propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]PROPANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various therapeutic effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]PROPANOIC ACID is unique due to its specific structural features and the presence of both quinazolinone and propanoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

(2S)-2-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]propanoic acid

InChI

InChI=1S/C15H17N3O5/c1-9(14(21)22)16-12(19)7-4-8-18-13(20)10-5-2-3-6-11(10)17-15(18)23/h2-3,5-6,9H,4,7-8H2,1H3,(H,16,19)(H,17,23)(H,21,22)/t9-/m0/s1

InChI Key

QGWSYLMGCZTPBR-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O

Canonical SMILES

CC(C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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